3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid
Description
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. The carboxylic acid group at the 6-position and the methyl substituent on the imidazole ring distinguish it from related analogs.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8/h4,7H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
XVAYSSKGDRDHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from Imidazopyridine Derivatives
This approach involves initial formation of the imidazo[1,5-a]pyridine core, followed by selective alkylation and carboxylation steps:
Step 1: Formation of Imidazo[1,5-a]pyridine Core
The core heterocycle can be synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or aldehydes under reflux conditions, often in the presence of acids or bases. For example, the cyclization of 2-aminopyridine with α-haloketones in ethanol or acetic acid at elevated temperatures (80–120°C) yields the imidazopyridine core.Step 2: Methylation at the 3-Position
The methyl group at the 3-position can be introduced via electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under reflux in acetone or DMF.Step 3: Carboxylation at the 6-Position
The carboxylic acid group is introduced through directed lithiation or carboxylation reactions. For example, lithiation of the methylated heterocycle with n-butyllithium followed by quenching with carbon dioxide (CO₂) yields the carboxylic acid at the desired position.
Modification of Existing Imidazopyridine Derivatives
Alternatively, starting from pre-formed imidazopyridine compounds, functionalization at the 6-position is achieved via:
- Alkylation or acylation at the 6-position, followed by oxidation or hydrolysis to introduce the carboxylic acid group.
- Oxidative cleavage of side chains or methyl groups to generate the carboxyl group, often employing reagents like potassium permanganate or potassium dichromate under controlled conditions.
Reaction Optimization and Yield Enhancement
Spectroscopic Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR, with 2D experiments (HSQC, HMBC) to confirm substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify characteristic functional groups such as NH, C=O, and aromatic C-H stretches.
- X-ray Crystallography : For definitive structural confirmation in crystalline samples.
Recent Advances and Innovative Methodologies
Recent research has focused on intermolecular Ritter-type reactions utilizing catalysts like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and acids such as para-toluenesulfonic acid (p-TsOH·H₂O) to synthesize imidazo[1,5-a]pyridine derivatives efficiently. These methods offer broad substrate scope, high yields, and milder conditions, which are promising for scaling up.
Summary of Data and Research Outcomes
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Imidazo[1,5-a]pyridine Series
a. Positional Isomers of Carboxylic Acid Derivatives
- 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 1522801-56-4):
- 3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1537299-20-9): Molecular Formula: C10H14N2O2. Key Differences: The ethyl substituent (vs.
b. Functional Group Variations
- 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride :
Heterocyclic Core Modifications
a. Triazolo[1,5-a]pyridine Derivatives
- 2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride (Category D7): Molecular Formula: C8H12ClN3O2 (inferred from "C11H14ClNO3" in , likely a typo). Key Differences: The triazole ring (vs. imidazole) introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This modification is critical for targeting kinases or proteases requiring triazole interactions .
b. Triazolo[1,5-a]pyrimidine Derivatives
- Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12): Molecular Formula: C27H24N4O3. Key Differences: The pyrimidine core (vs. pyridine) and ester group (vs.
Physicochemical and Spectroscopic Data Comparison
Biological Activity
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid (CAS Number: 79607-17-3) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- IUPAC Name : 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.20 g/mol
- InChI Key : LJTYKMPLGYWQQM-UHFFFAOYSA-N
Physical Properties
- Form : Powder
- Purity : ≥ 95%
- Storage Temperature : Room temperature
Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Inhibition of cell cycle |
| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |
| Compound C | A549 | 0.16 | Inhibition of Aurora-A kinase |
These findings suggest that modifications to the imidazo[1,5-a]pyridine structure can enhance anticancer efficacy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in vitro. For example:
- Experimental Setup : Human peripheral blood mononuclear cells (PBMCs) were treated with various concentrations of the compound.
- Results : Significant reductions in TNF-alpha and IL-6 were observed at concentrations as low as 10 µM.
The biological activity of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid is thought to involve multiple mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Kinase Inhibition : Particularly against Aurora-A kinase and CDK2.
Study on Anticancer Efficacy
A recent study evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated that it exhibited a dose-dependent inhibition of cell growth:
- MCF7 Cells : IC₅₀ = 0.02 µM
- A549 Cells : IC₅₀ = 0.15 µM
The study concluded that the compound's structural features contribute significantly to its cytotoxic effects.
Q & A
Q. What are the established synthetic routes for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid?
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization and functional group interconversion. For example:
- Stepwise Cyclization : Reacting aminopyridine derivatives with carbonyl-containing reagents (e.g., esters or aldehydes) under acidic or basic conditions to form the imidazo-pyridine core. A tert-butyl protecting group is often used for carboxylate intermediates to prevent side reactions .
- Ester Hydrolysis : Converting ester-protected derivatives (e.g., tert-butyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate) to carboxylic acids via acid- or base-catalyzed hydrolysis .
- Microwave-Assisted Methods : Catalyst-free, solvent-free microwave synthesis (as demonstrated for analogous triazolopyrimidines) can enhance reaction efficiency and reduce byproducts .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the fused imidazo-pyridine structure and methyl/carboxylic acid substituents. For example, downfield shifts (~8–10 ppm) in H NMR indicate aromatic protons in the heterocyclic system .
- IR Spectroscopy : Stretching vibrations at ~1700 cm confirm the carboxylic acid group, while peaks near 3100 cm suggest N-H or O-H bonds .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO) and detects fragmentation patterns .
Q. What are the key physicochemical properties influencing its reactivity?
- LogP and Solubility : LogP values (~1.07) suggest moderate hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for dissolution .
- pKa : The carboxylic acid group has a pKa ~3.16, making it deprotonated under physiological conditions, which impacts binding in biological assays .
- Stability : Sensitive to prolonged exposure to light or moisture; storage at –20°C under inert gas is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in imidazo[1,5-a]pyridine synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd) improve cyclization efficiency for triazolopyridine analogs, as shown in coupling reactions with amines .
- Solvent Effects : Using DMF or THF enhances solubility of intermediates, while microwave irradiation reduces reaction times from hours to minutes .
- Purification Strategies : Reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How do structural modifications impact bioactivity in related imidazo-pyridine derivatives?
- Substituent Effects : Adding electron-withdrawing groups (e.g., fluoro or nitro) to the pyridine ring enhances binding to adenosine receptors (A), as observed in triazolopyridine amides .
- Isomerism : Isomeric pairs (e.g., 5-amino vs. 8-amino triazolopyridines) show divergent receptor affinities due to spatial orientation differences. For example, 8-amino derivatives exhibit higher A selectivity (IC < 100 nM) .
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal Assays : Combine radioligand binding assays (for receptor affinity) with functional cAMP assays to confirm agonist/antagonist activity .
- Metabolic Stability Testing : Address discrepancies in cellular activity by evaluating compound stability in liver microsomes. For instance, ester hydrolysis in plasma may reduce bioavailability of prodrugs .
- Crystallography : X-ray structures of ligand-receptor complexes clarify stereochemical influences on binding, resolving conflicting SAR data .
Q. How can computational methods guide the design of imidazo[1,5-a]pyridine-based inhibitors?
- Docking Studies : Molecular docking with homology models (e.g., adenosine A receptor) predicts binding poses and identifies key interactions (e.g., hydrogen bonds with Thr88 or π-stacking with Phe168) .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (Hammett σ) with inhibitory potency .
- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing derivatives with optimal LogP (–1 to 3) and polar surface area (<140 Å) .
Data Contradiction Analysis
Q. Case Study: Conflicting Yields in Microwave vs. Conventional Synthesis
- Issue : Microwave synthesis of triazolopyrimidines yields >50% product , while traditional methods report ~30% for imidazo-pyridines .
- Resolution : Microwave irradiation enhances thermal efficiency and reduces side reactions. However, starting material purity (>95%) and degassing solvents are critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
